molecular formula C23H24BrN3O4S2 B11260930 N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B11260930
M. Wt: 550.5 g/mol
InChI Key: YWMPBKAXDWVATE-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a sulfonyl-substituted phenyl group, and a dihydropyrimidinylthioacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Sulfonylation: The attachment of a sulfonyl group to the 4-butylphenyl ring.

    Pyrimidine Formation: The construction of the dihydropyrimidine ring through cyclization reactions.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the brominated phenyl ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated or desulfonylated derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
  • N-(4-fluoro-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Uniqueness

The uniqueness of N-(4-bromo-3-methylphenyl)-2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it a valuable subject for further research.

Properties

Molecular Formula

C23H24BrN3O4S2

Molecular Weight

550.5 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H24BrN3O4S2/c1-3-4-5-16-6-9-18(10-7-16)33(30,31)20-13-25-23(27-22(20)29)32-14-21(28)26-17-8-11-19(24)15(2)12-17/h6-13H,3-5,14H2,1-2H3,(H,26,28)(H,25,27,29)

InChI Key

YWMPBKAXDWVATE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Br)C

Origin of Product

United States

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